Propan-2-yl 2-methyl-3-oxobutanoate
Description
Propan-2-yl 2-methyl-3-oxobutanoate is a β-keto ester with the molecular formula C₈H₁₄O₃ and the IUPAC name isopropyl 2-methyl-3-oxobutanoate. Its structure comprises an isopropyl ester group (propan-2-yl) linked to a β-keto acid backbone with a methyl substituent at the α-carbon (Figure 1). β-Keto esters are pivotal in organic synthesis due to their reactivity in Claisen condensations, enolate formation, and as intermediates in pharmaceuticals and agrochemicals.
Properties
CAS No. |
919771-62-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)11-8(10)6(3)7(4)9/h5-6H,1-4H3 |
InChI Key |
ARYMQZHYZIMYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-methyl-3-oxobutanoate can be synthesized through the esterification of 2-methyl-3-oxobutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
Oxidation: 2-methyl-3-oxobutanoic acid
Reduction: Propan-2-yl 2-methyl-3-hydroxybutanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Propan-2-yl 2-methyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-methyl-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Propan-2-yl 2-Methyl-3-Oxobutanoate
- Ester group : Isopropyl (bulkier, steric hindrance).
- α-C substituent : Methyl group.
- Key reactivity: Prone to keto-enol tautomerism and nucleophilic attacks at the carbonyl group.
Methyl 2-Benzoylamino-3-Oxobutanoate ()
- Ester group : Methyl (less steric hindrance).
- α-C substituent: Benzoylamino group (electron-withdrawing, enhances resonance stabilization).
- Key reactivity: Participates in condensation reactions with aromatic amines under acidic conditions (e.g., PTSA catalysis) to form enamino esters .
Ethyl 3-Oxobutanoate
- Ester group : Ethyl.
- α-C substituent: None.
- Key reactivity : Classic β-keto ester used in Claisen condensations; higher volatility compared to isopropyl analogs.
Stability and Degradation Pathways
- Propan-2-yl esters: Bulkier ester groups (e.g., isopropyl) are less prone to hydrolysis than methyl or ethyl esters under acidic/basic conditions.
- Methyl esters: More susceptible to hydrolysis, as seen in the degradation of methyl 2-benzoylamino-3-oxobutanoate under reflux with amines .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Methyl 2-Benzoylamino-3-Oxobutanoate | Ethyl 3-Oxobutanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 158.20 | 235.24 | 130.14 |
| Ester Group | Isopropyl | Methyl | Ethyl |
| Boiling Point (°C, estimated) | ~200–220 | >250 (decomposes) | 181–183 |
| Solubility | Low in water, high in organic solvents | Low in water | Moderately soluble |
Table 2: Reactivity Comparison
| Reaction Type | This compound | Methyl 2-Benzoylamino-3-Oxobutanoate |
|---|---|---|
| Claisen Condensation | High (steric hindrance may slow) | Moderate (directed by benzoylamino) |
| Hydrolysis | Resistant | Susceptible |
| Enolate Formation | Feasible (stabilized by methyl) | Limited (benzoylamino competes) |
Research Findings and Challenges
- Steric Effects: The isopropyl group in this compound may reduce reactivity in nucleophilic substitutions compared to methyl esters but enhance thermal stability .
- Degradation: Similar isopropyl derivatives (e.g., 4-isopropenylphenol) form under oxidative conditions, implying that the target compound may degrade into unsaturated or phenolic byproducts in harsh environments .
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